Bienvenue dans la boutique en ligne BenchChem!

Methyl (R)-3-(6-bromochroman-2-yl)propanoate

Asymmetric Synthesis Chiral Chromatography Medicinal Chemistry

Procure the definitive (R)-enantiomer for asymmetric synthesis. Unlike the racemate or S-form, this intermediate provides the correct stereochemistry for CaSR modulator programs, saving 4–16 hours of chiral resolution per batch. The 6-bromo substituent enables single-step Suzuki diversification to generate 20–50 aryl analogs from one batch—impossible with the non-halogenated analog. The methyl ester form (LogP 3.2) ensures efficient anhydrous amidification for peptidomimetic or ADC payload synthesis. Room-temperature-stable solid for automated dispensing.

Molecular Formula C13H15BrO3
Molecular Weight 299.16 g/mol
Cat. No. B8089644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-3-(6-bromochroman-2-yl)propanoate
Molecular FormulaC13H15BrO3
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1CCC2=C(O1)C=CC(=C2)Br
InChIInChI=1S/C13H15BrO3/c1-16-13(15)7-5-11-4-2-9-8-10(14)3-6-12(9)17-11/h3,6,8,11H,2,4-5,7H2,1H3/t11-/m1/s1
InChIKeyZXYWUURQUYQCIZ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-3-(6-bromochroman-2-yl)propanoate: A Defined Chiral Intermediate for Chroman-Based Therapeutic Discovery


Methyl (R)-3-(6-bromochroman-2-yl)propanoate (CAS 2088284-57-3) is a specialized heterocyclic building block featuring a single, defined (R)-stereocenter on the chroman ring and a bromine atom at the 6-position . As a chiral intermediate, it is particularly relevant in the asymmetric synthesis of chroman-containing bioactive molecules, where the stereochemistry is critical for target engagement and efficacy . The presence of the bromo substituent provides a versatile synthetic handle for further functionalization via cross-coupling reactions, distinguishing it from non-halogenated analogs .

The Analytical Risk of Chiral and Halo-Analog Substitution for Methyl (R)-3-(6-bromochroman-2-yl)propanoate


Interchanging this specific compound with its S-enantiomer, a racemic mixture, or a non-halogenated analog introduces significant risk in stereoselective synthesis or structure-activity relationship (SAR) studies. The (R)-configuration provides a distinct three-dimensional orientation for the propanoate side chain, which can lead to different binding affinities or synthetic diastereoselectivity compared to the (S)-form . Furthermore, replacing the 6-bromo substituent with a hydrogen atom eliminates the possibility of late-stage functionalization via palladium-catalyzed cross-coupling, a key step in many medicinal chemistry campaigns for generating libraries from a common advanced intermediate [1].

Quantitative Differentiation Data for Methyl (R)-3-(6-bromochroman-2-yl)propanoate Against Key Analogs


Defined (R)-Stereochemistry vs. (S)-Enantiomer and Racemate for Asymmetric Synthesis Fidelity

The compound is supplied as a single (R)-enantiomer with a purity of 97%, as verified by Sigma Aldrich's Certificate of Analysis . In contrast, its commercially available counterparts include the distinct, separate (S)-enantiomer (CAS 2088284-58-4) and a product with unspecified stereochemistry (CAS 2088284-59-5) [1]. The procurement of the specified (R)-isomer ensures the desired stereochemical outcome in asymmetric reactions, avoiding the 50% unwanted isomer that would be present in a racemate or the opposite enantiomer.

Asymmetric Synthesis Chiral Chromatography Medicinal Chemistry

6-Bromo Substituent Synthetic Utility Contrasted with 6-H Analog Reactivity

The presence of a bromine atom at the 6-position of the chroman core provides a critical synthetic handle that is absent in the simpler (R)-3-(chroman-2-yl)propanoic acid scaffold [2]. This bromine enables efficient participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the direct and rapid diversification into an array of 6-aryl or 6-amino derivatives from a single advanced intermediate [1]. The non-halogenated analog requires separate, often multi-step, de novo synthesis for each new 6-substituted analog.

Cross-Coupling Late-Stage Functionalization Reaction Diversification

Methyl Ester Orthogonal Protection Strategy vs. Free Acid Form

The target compound features a methyl ester, a calculated LogP of approximately 3.2 [1], which provides a significant lipophilicity advantage for organic-phase reactions and purification compared to the free carboxylic acid form. In a standard synthetic sequence, the methyl ester serves as a protected acid, preventing unwanted salt formation or side-reactions during steps involving the bromochroman moiety. The free acid, while commercially available as an (R)-isomer, would require an additional protection step before many nucleophilic or metal-catalyzed transformations.

Prodrug Synthesis Ester Hydrolysis Protecting Group Strategy

Stable Storage Profile Under Room Temperature Conditions with High Purity for Reliable Inventory

The compound is certified for storage at room temperature and supplied as a solid with 97% purity, as per the manufacturer's technical datasheet . This contrasts with analogs like the 6-unsubstituted (R)-3-(chroman-2-yl)propanoic acid, which may require cold storage to maintain stability and is a hygroscopic semi-solid. The defined solid-state and room temperature stability simplifies long-term inventory management and dispensing in automated synthesis platforms without the need for cold-chain storage, reducing operational costs and risk of degradation.

Inventory Management Compound Stability Procurement Specification

Validated Application Scenarios for Methyl (R)-3-(6-bromochroman-2-yl)propanoate Based on Comparator Evidence


Asymmetric Synthesis of a Single Enantiomer for a CaSR Modulator Lead Series

In a medicinal chemistry program targeting calcium-sensing receptor (CaSR) modulators, the (R)-enantiomer of a key chroman intermediate is required to maintain on-target activity, as described in related patent literature [3]. Using Methyl (R)-3-(6-bromochroman-2-yl)propanoate directly provides the correct stereochemistry, bypassing a low-yield chiral resolution step that would be necessary if the racemic mixture (CAS 2088284-59-5) were purchased [1]. This saves an estimated 4-16 hours of synthetic effort and associated solvent and chiral column costs per batch.

Library Diversification via 6-Bromo Suzuki Coupling for SAR Exploration

This compound is the optimal core scaffold for generating a focused library of 6-aryl chroman propanoate derivatives. The presence of the 6-bromo substituent allows a chemist to perform a single-step Suzuki reaction with a diverse set of aryl boronic acids, creating 20-50 new analogs from one batch of the intermediate [1]. This is impossible with the non-halogenated (R)-3-(chroman-2-yl)propanoic acid [2], which would require a much more complex C-H activation approach for each analog, making parallel library synthesis unfeasible.

Ester-Tethered Prodrug or Bioconjugate Payload Synthesis

The methyl ester form is perfectly suited for subsequent conversion to an activated ester or direct amidification to create a peptidomimetic or antibody-drug conjugate (ADC) payload linker. Its calculated LogP of 3.2 facilitates solution-phase amide bond formation under anhydrous conditions, in contrast to the free carboxylic acid analog (LogP 2.2), which is more water-soluble and prone to salt formation with amine coupling reagents, reducing reaction efficiency [REFS-3, REFS-4].

Automated High-Throughput Synthesis Building Block on a Solid Dispensing Platform

For a high-throughput chemistry facility, this compound is a more practical inventory item than the S-enantiomer or free acid due to its solid physical form and room temperature stability . It can be dispensed accurately using automated solid handling robots without risk of decomposition or the need for refrigerated storage compartments, ensuring consistent reagent quality across multiple synthesis campaigns and minimizing costly instrument downtime for dispense head cleaning from hygroscopic or semi-solid alternatives.

Quote Request

Request a Quote for Methyl (R)-3-(6-bromochroman-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.